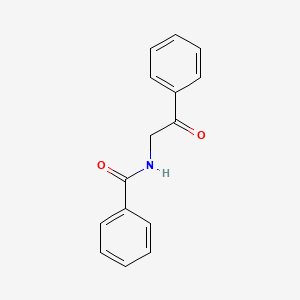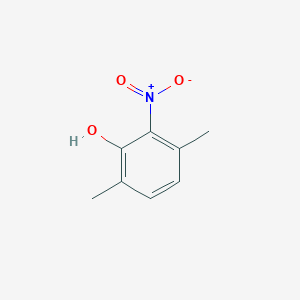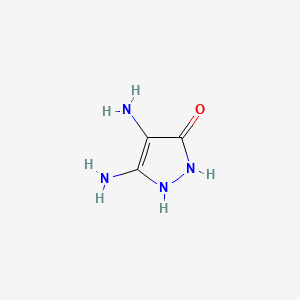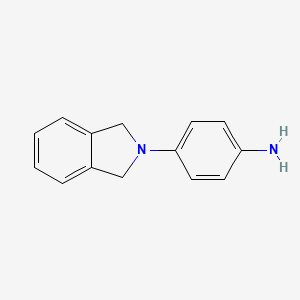
4-(1,3-Dihydro-isoindol-2-yl)-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dihydro-isoindol-2-yl)-phenylamine, also known as DIPA, is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of isoindole and has a p-chlorobenzyl group attached to its nitrogen atom. DIPA has recently been used as a substrate for the synthesis of a wide variety of compounds, including pharmaceuticals, agrochemicals, and polymers. Additionally, DIPA has been used in the study of its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Vibrational Analysis
4-(1,3-Dihydro-isoindol-2-yl)-phenylamine derivatives have been studied for their crystal structure and conformation. The structural properties, including hydrogen bonding interactions and vibrational analysis, contribute to their potential biological functions. For example, a study on the crystal structure of 2-[(phenylamino) methyl]-isoindole-1,3-dione highlights the compound's V-shaped structure and hydrogen bonding, which are crucial in biological functions (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).
Molecular Structure Elucidation
Understanding the molecular structures of such compounds is vital for their application in scientific research. For instance, the molecular structures of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate and its derivatives were determined using X-ray crystallography and NMR spectroscopy (Sakhautdinov et al., 2013).
Synthesis of Derivatives
The synthesis of various derivatives of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine is a key area of research. These synthetic processes help in the development of novel compounds with potential biological activities. For example, the efficient synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines from 2-(1h-pyrrol-1-yl)phenylamines demonstrates the potential for creating new compounds (Potikha & Kovtunenko, 2009).
Optoelectronic Applications
Some derivatives of 4-(1,3-Dihydro-isoindol-2-yl)-phenylamine show promise in optoelectronic applications. For instance, the synthesis and application of fluorescent organic light emitting diodes (OLEDs) based on certain derivatives demonstrate their utility in advanced technological applications (Jayabharathi, Anudeebhana, Thanikachalam, & Sivaraj, 2020).
Biomedical Research
In biomedical research, these compounds are evaluated for their potential therapeutic applications. Studies on their genotoxicity and anticonvulsant activities, for example, assess their suitability as candidate drugs for various diseases (dos Santos et al., 2011).
Eigenschaften
IUPAC Name |
4-(1,3-dihydroisoindol-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-13-5-7-14(8-6-13)16-9-11-3-1-2-4-12(11)10-16/h1-8H,9-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUKIEXSNWTCRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Dihydro-isoindol-2-yl)-phenylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

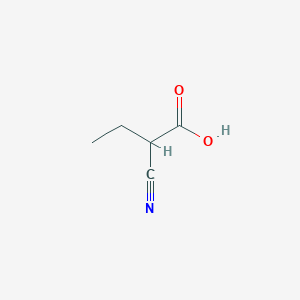
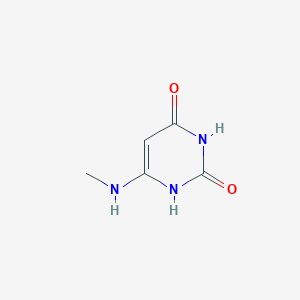
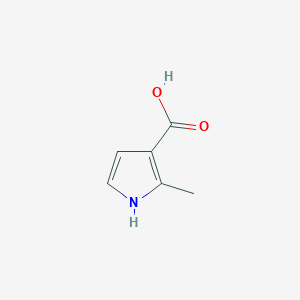
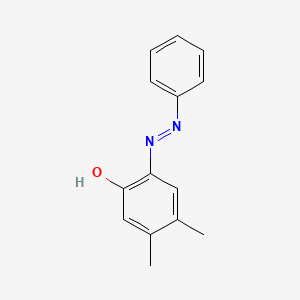
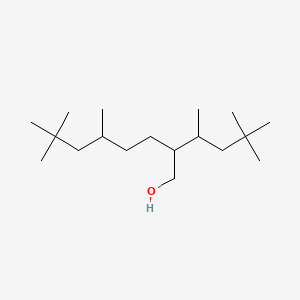
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)
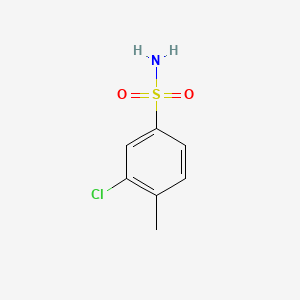
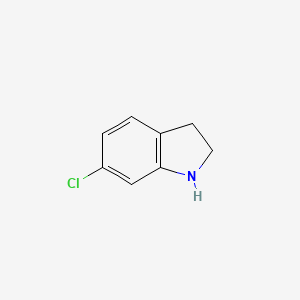

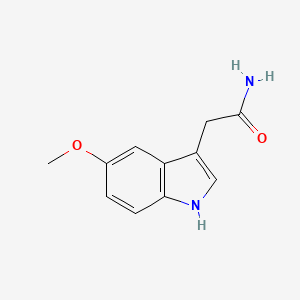
![3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid](/img/structure/B1347389.png)
